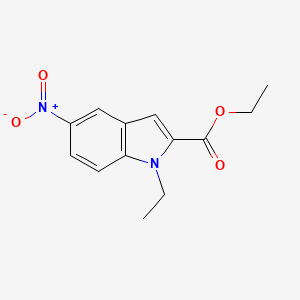

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate

Vue d'ensemble

Description

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of an ethyl group at the 1-position, a nitro group at the 5-position, and an ethyl ester group at the 2-position of the indole ring

Mécanisme D'action

Target of Action

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can interact with multiple targets . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cell, depending on the specific targets involved .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate typically involves the following steps:

Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Esterification: The nitroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester at the 2-position.

Alkylation: Finally, the compound is alkylated at the 1-position using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Oxidation: The indole ring can be oxidized to form various quinonoid structures using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Aqueous sodium hydroxide, heat.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

Reduction: Ethyl 1-ethyl-5-amino-1H-indole-2-carboxylate.

Substitution: 1-Ethyl-5-nitro-1H-indole-2-carboxylic acid.

Oxidation: Various quinonoid derivatives of the indole ring.

Applications De Recherche Scientifique

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the ethyl group at the 1-position, which may affect its biological activity and chemical reactivity.

1-Ethyl-5-nitro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, influencing its solubility and reactivity.

5-Nitroindole-2-carboxylic acid: Lacks both the ethyl groups, which can significantly alter its properties and applications.

This compound is unique due to the presence of both ethyl groups and the nitro group, which confer specific chemical and biological properties that make it valuable for various research and industrial applications.

Activité Biologique

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole derivatives class, which are known for their wide range of biological activities. The presence of the nitro group at the 5-position and the ethyl group at the 1-position significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cytotoxic Activity : The nitro group can undergo bioreduction, forming reactive intermediates that may lead to cytotoxic effects in cancer cells .

- Receptor Modulation : Similar compounds have shown potential as allosteric modulators for cannabinoid receptors, which may suggest a similar pathway for this compound .

- Enzyme Inhibition : Indole derivatives are known inhibitors of various enzymes, including kinases and integrases, which are crucial in processes like cell signaling and viral replication .

Biological Activity Overview

This compound exhibits a variety of biological activities:

- Antitumor : Indole derivatives have been reported to possess antitumor properties, with some derivatives showing significant inhibition of tumor cell proliferation .

- Antiviral : Compounds with similar structures have demonstrated antiviral activity by inhibiting viral integrases, suggesting potential utility against viruses like HIV .

- Anti-inflammatory : Indole derivatives are also noted for their anti-inflammatory properties, which may be mediated through modulation of inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 1 | Ethyl | Enhances solubility and bioavailability |

| 5 | Nitro | Essential for cytotoxic activity; facilitates bioreduction |

| 2 | Carboxylate | Critical for receptor binding and enzyme inhibition |

Research indicates that modifications at these positions can significantly alter the pharmacological profile of indole derivatives, allowing for tailored therapeutic applications.

Case Studies

Several studies have explored the biological effects of related indole compounds:

- Antitumor Activity : A study demonstrated that certain indole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects .

- Antiviral Efficacy : Research on indole derivatives as integrase inhibitors revealed promising results, with IC50 values indicating effective inhibition of viral replication processes .

- Anti-inflammatory Effects : Compounds similar to this compound exhibited significant reductions in pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .

Propriétés

IUPAC Name |

ethyl 1-ethyl-5-nitroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFFCCSGOPZWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.